
Furfurylammonium phenylphosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furfurylammonium phenylphosphite is an organic compound that combines the structural elements of furfurylamine and phenylphosphite. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of both furfuryl and phenyl groups in its structure imparts unique chemical properties that can be exploited in different scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of furfurylammonium phenylphosphite typically involves the reaction of furfurylamine with phenylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Furfurylamine+Phenylphosphonic dichloride→Furfurylammonium phenylphosphite+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a specific temperature, often around room temperature to slightly elevated temperatures, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Furfurylammonium phenylphosphite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products:
Oxidation: Phenylphosphate derivatives.
Reduction: Phenylphosphine derivatives.
Substitution: Various substituted phenylphosphite compounds.
Wissenschaftliche Forschungsanwendungen
Furfurylammonium phenylphosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of furfurylammonium phenylphosphite involves its interaction with specific molecular targets. The furfuryl group can participate in various chemical reactions, while the phenylphosphite moiety can act as a ligand or catalyst in different processes. The compound’s effects are mediated through pathways involving electron transfer, coordination chemistry, and molecular recognition.
Vergleich Mit ähnlichen Verbindungen
Furfurylammonium phenylphosphite can be compared with other similar compounds, such as:
Furfurylamine: Shares the furfuryl group but lacks the phosphite moiety.
Phenylphosphonic acid: Contains the phenylphosphite structure but lacks the furfuryl group.
Furfurylphosphonic acid: Combines furfuryl and phosphonic acid groups but differs in structure and reactivity.
Uniqueness: The combination of furfuryl and phenylphosphite groups in this compound imparts unique chemical properties that are not present in the individual components or other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
18032-70-7 |
|---|---|
Molekularformel |
C11H14NO4P |
Molekulargewicht |
255.21 g/mol |
IUPAC-Name |
furan-2-ylmethylazanium;hydroxy(phenyl)phosphinate |
InChI |
InChI=1S/C6H7O3P.C5H7NO/c7-10(8,9)6-4-2-1-3-5-6;6-4-5-2-1-3-7-5/h1-5H,(H2,7,8,9);1-3H,4,6H2 |
InChI-Schlüssel |
PBZRZTRBPHTFPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(O)[O-].C1=COC(=C1)C[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)
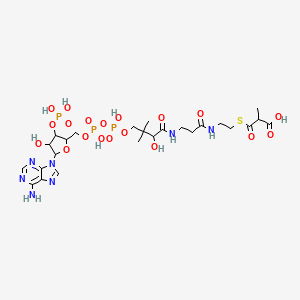
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)

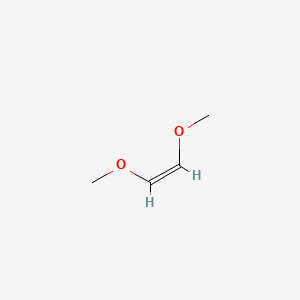
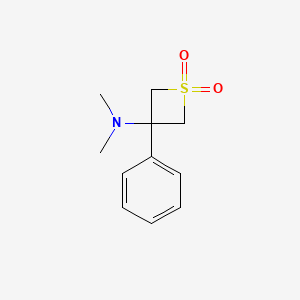
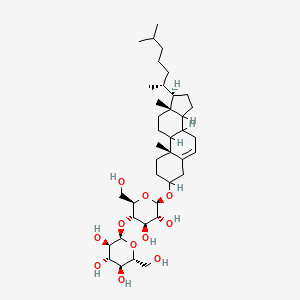
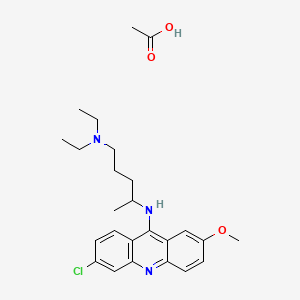
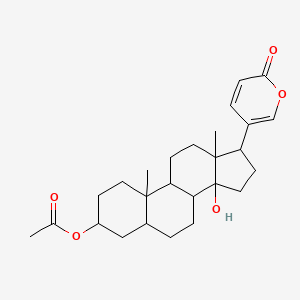
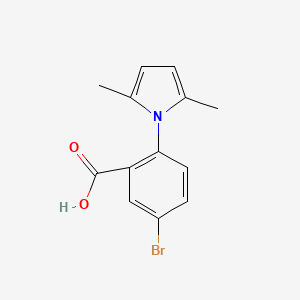
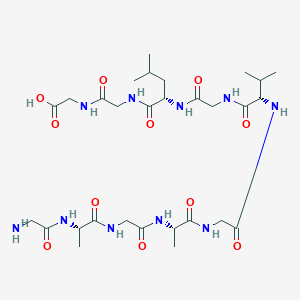

![1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14168809.png)
